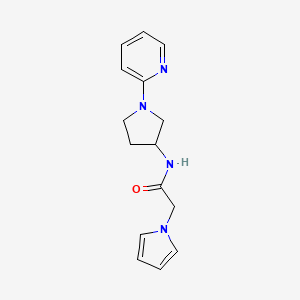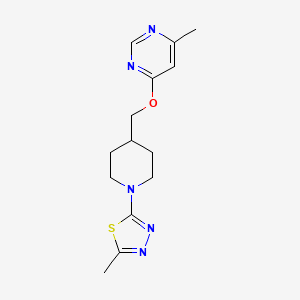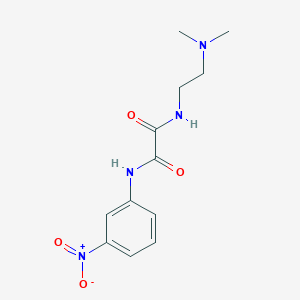
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is an organic compound featuring a tetrazole ring, an oxadiazole ring, and a thiophene ring. These complex structures are often studied for their biological activity and potential use in medicinal chemistry due to their rich array of functional groups.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone usually begins with a series of controlled reactions:
Tetrazole Ring Formation: : This starts with the cycloaddition of azide with nitrile compounds under catalytic conditions, typically using copper or other transition metals to yield tetrazole derivatives.
Oxadiazole Synthesis: : This can be done by cyclizing amidoximes with an acid chloride, resulting in the formation of 1,2,4-oxadiazole rings.
Thienyl Substitution: : The thiophene ring can be incorporated via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Pyrrolidine Introduction: : This often involves nucleophilic substitution of haloalkanes with pyrrolidine under anhydrous conditions.
Industrial Production Methods
On an industrial scale, these reactions are often carried out in batch or continuous flow reactors, optimizing yield and purity. Catalysts and solvents are carefully selected for their efficiency and environmental impact, often using green chemistry principles to minimize waste.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce further functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions, such as hydrogenation using palladium on carbon, can modify the compound to alter its biological properties.
Substitution: : Halogen substitution reactions can occur on the aromatic rings, using reagents like N-bromosuccinimide for bromination.
Common Reagents and Conditions
Oxidation: : Reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Reagents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: : N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products of these reactions include functionalized derivatives of the parent compound, potentially offering altered biological or chemical properties for further study.
科学研究应用
Chemistry
In chemistry, (3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is studied for its unique reactivity and potential to act as a precursor for more complex molecules.
Biology
Biologically, its tetrazole and oxadiazole moieties are of interest for their potential as enzyme inhibitors or receptor agonists/antagonists, making it a candidate for drug discovery.
Medicine
In medicine, this compound might be explored for its anti-inflammatory or antimicrobial properties, given the bioactivity of its constituent rings.
Industry
Industrially, its stable, multi-functional structure can be employed in material science for developing novel polymers or as an additive to enhance the properties of existing materials.
作用机制
Molecular Targets
The compound targets various enzymes and receptors due to its diverse functional groups. For instance, tetrazoles often mimic carboxylic acids in biological systems, potentially interacting with G-protein coupled receptors (GPCRs).
Pathways Involved
It can modulate biological pathways by inhibiting enzymes involved in inflammatory responses or altering cell signaling pathways crucial for cell proliferation and survival.
相似化合物的比较
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone: : Simpler structure, lacks the oxadiazole and thiophene rings.
(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine): : Lacks the tetrazole ring, altering its biological activity.
Uniqueness
(3-(1H-tetrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone's combination of tetrazole, oxadiazole, and thiophene rings offers unique chemical properties and diverse biological activities, distinguishing it from its simpler analogs.
So, how's that for a detailed dive into the world of this compound?
属性
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-18(12-2-1-3-15(8-12)25-11-19-22-23-25)24-6-4-13(9-24)16-20-17(27-21-16)14-5-7-28-10-14/h1-3,5,7-8,10-11,13H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEBKFYDUFGNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
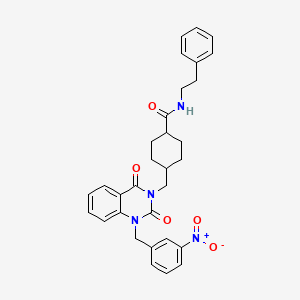
![2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2808614.png)
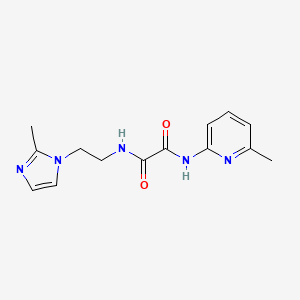
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2808618.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)azetidine-1-carboxamide](/img/structure/B2808620.png)
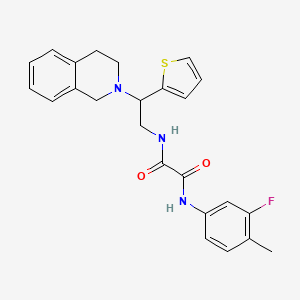

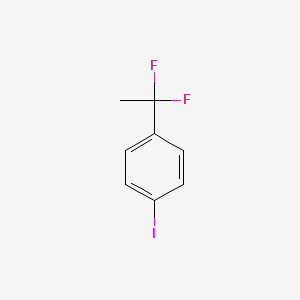
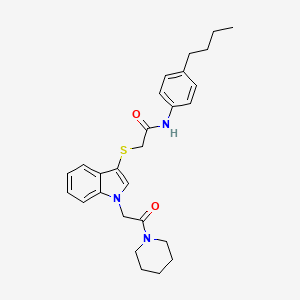
![3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2808625.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2808629.png)
